

Spectroscopic and Synthetic Profile of (5-bromothiophen-2-yl)trimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: (5-bromothiophen-2-yl)trimethylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the organosilicon compound, **(5-bromothiophen-2-yl)trimethylsilane**. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who utilize thiophene-based building blocks in their synthetic endeavors.

Molecular Structure and Properties

(5-bromothiophen-2-yl)trimethylsilane possesses the molecular formula $C_7H_{11}BrSSi$. The structure features a thiophene ring substituted with a bromine atom at the 5-position and a trimethylsilyl group at the 2-position.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(5-bromothiophen-2-yl)trimethylsilane**, providing a reference for its characterization.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons on the thiophene ring and the trimethylsilyl group.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
H-3	6.95	d	3.7	CDCl ₃
H-4	7.10	d	3.7	CDCl ₃
Si(CH ₃) ₃	0.28	s	-	CDCl ₃

Table 1: ¹H NMR Data for **(5-bromothiophen-2-yl)trimethylsilane**.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR data is essential for confirming the carbon framework of the molecule. While a complete, experimentally verified ¹³C NMR dataset for **(5-bromothiophen-2-yl)trimethylsilane** is not readily available in the cited literature, the expected chemical shift regions for the carbon atoms can be predicted based on the structure and data from similar compounds. The trimethylsilyl methyl carbons typically appear near 0 ppm. The thiophene carbons are expected in the aromatic region, with the carbon bearing the bromine atom shifted downfield and the carbon attached to the silicon atom also showing a characteristic shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify characteristic functional group vibrations within the molecule. Key expected absorptions include:

- C-H stretching (aromatic): ~3100-3000 cm⁻¹
- C-H stretching (aliphatic, Si-CH₃): ~2960-2850 cm⁻¹
- C=C stretching (thiophene ring): ~1550-1400 cm⁻¹
- Si-C stretching: ~1250 cm⁻¹ and ~840 cm⁻¹ (characteristic for trimethylsilyl group)
- C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The exact mass of **(5-bromothiophen-2-yl)trimethylsilane** is 233.9534 g/mol for the major isotopes (^{79}Br). The mass spectrum would be expected to show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Experimental Protocols

The synthesis of **(5-bromothiophen-2-yl)trimethylsilane** can be achieved through the silylation of a suitable bromothiophene precursor. A representative experimental protocol is outlined below.

Synthesis of (5-bromothiophen-2-yl)trimethylsilane

This procedure involves the lithiation of 2,5-dibromothiophene followed by quenching with chlorotrimethylsilane.

Materials:

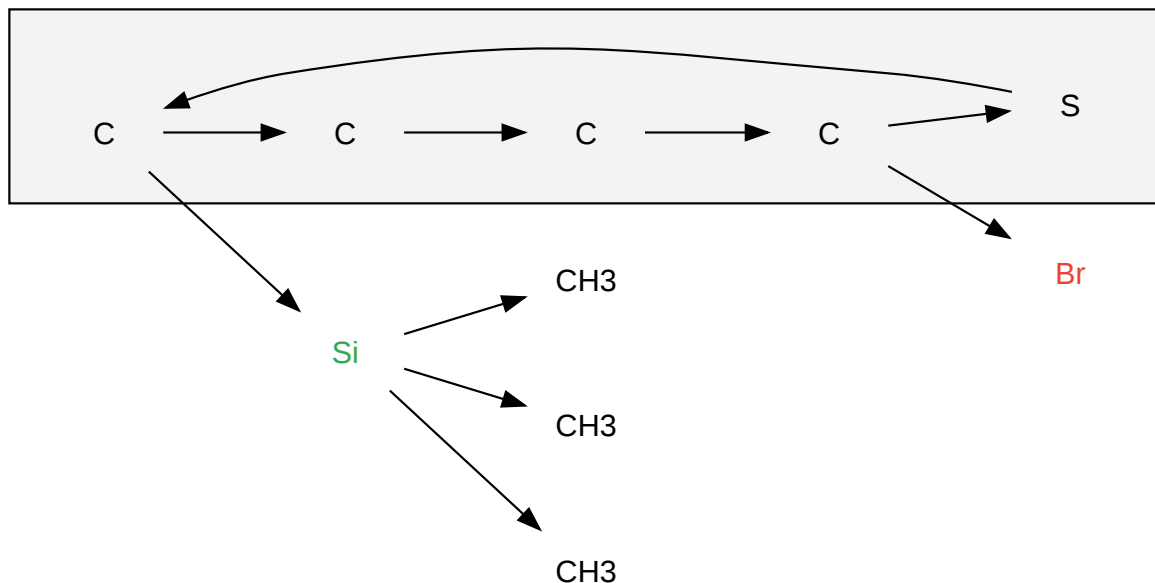
- 2,5-Dibromothiophene
- n-Butyllithium (n-BuLi) in hexanes
- Chlorotrimethylsilane (TMSCl)
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
- n-Butyllithium (1.0 equivalent) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 1 hour.
- Chlorotrimethylsilane (1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by distillation to yield **(5-bromothiophen-2-yl)trimethylsilane**.^[1]

Visualizations

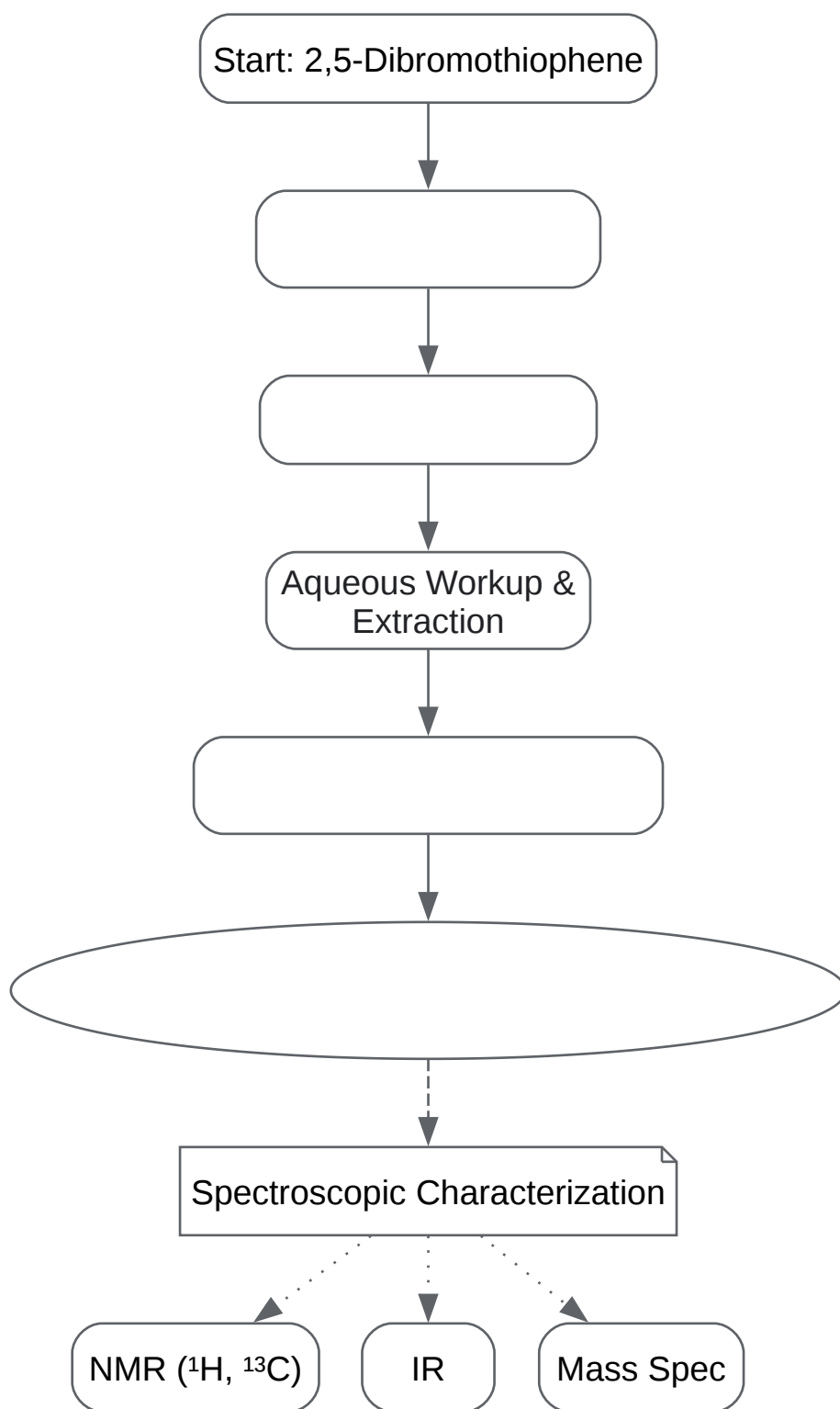
Molecular Structure of (5-bromothiophen-2-yl)trimethylsilane



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Caption: Molecular structure of **(5-bromothiophen-2-yl)trimethylsilane**.

Conceptual Workflow for Synthesis and Characterization



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Caption: Synthetic workflow for **(5-bromothiophen-2-yl)trimethylsilane**.

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References

- 1. Thiophene, 2-bromo-5-[2-(trimethylsilyl)ethynyl]- CAS#: 606925-57-9 [chemicalbook.com]
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